molecular formula C11H14O3 B13933175 1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol

1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol

Cat. No.: B13933175
M. Wt: 194.23 g/mol
InChI Key: LEGUSRCAMRZBQU-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol is an organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole ring substituted with a 2,2-dimethyl group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol typically involves the reaction of 2,2-dimethylbenzo[d][1,3]dioxole with an appropriate ethan-1-ol derivative under specific conditions. One common method involves the use of a Grignard reagent, where the benzo[d][1,3]dioxole is reacted with a Grignard reagent derived from ethan-1-ol in the presence of a catalyst such as palladium or nickel .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Alkyl halides, esters

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol is unique due to its specific structural features, including the presence of both a benzo[d][1,3]dioxole ring and an ethan-1-ol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-(2,2-dimethyl-1,3-benzodioxol-5-yl)ethanol

InChI

InChI=1S/C11H14O3/c1-7(12)8-4-5-9-10(6-8)14-11(2,3)13-9/h4-7,12H,1-3H3

InChI Key

LEGUSRCAMRZBQU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(O2)(C)C)O

Origin of Product

United States

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